(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4
An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4)
This document provides a comprehensive technical overview of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this guide delves into the compound's synthesis, structural characterization, and critical application, grounding all information in established scientific principles and literature.
Introduction and Strategic Importance
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, identified by CAS Number 461432-22-4, is a halogenated benzophenone derivative.[1][2] While not a therapeutic agent itself, it holds significant strategic value as a key starting material, or advanced intermediate, in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][3]
Its most prominent role is as a precursor in the manufacture of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[2][4][5] SGLT2 inhibitors represent a major class of medications for the treatment of type 2 diabetes mellitus.[] The purity and availability of this intermediate directly influence the efficiency, yield, and quality of the final Dapagliflozin API, making a thorough understanding of its properties and synthesis essential for pharmaceutical development.[3]
Physicochemical and Structural Properties
The compound is typically a white to off-white crystalline solid at room temperature.[1][7] Its molecular structure, featuring two substituted aromatic rings linked by a ketone, provides the necessary chemical reactivity for subsequent transformations in multi-step syntheses.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 461432-22-4 | [8] |
| Molecular Formula | C₁₅H₁₂BrClO₂ | [7][8] |
| Molecular Weight | 339.61 g/mol | [7][8] |
| IUPAC Name | (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone | [9] |
| Melting Point | 70-80 °C | [] |
| Boiling Point | 439.162 °C at 760 mmHg (Predicted) | [] |
| Density | 1.437 g/cm³ (Predicted) | [] |
| Appearance | White to off-white solid/powder | [1][7] |
| Storage | 2-8°C Refrigerator |[5] |
Crystallographic Analysis
Single-crystal X-ray diffraction has provided definitive structural confirmation. The analysis reveals that the two benzene rings are not coplanar, forming a significant dihedral angle of 69.30 (3)°.[10][11] This three-dimensional conformation is a critical aspect of its chemical identity. In the solid state, molecules are linked into chains by weak intermolecular C—H···O hydrogen bonds.[10][11]
Table 2: Key Crystallographic Data
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Orthorhombic | [11][12] |
| Space Group | Pbca | [12] |
| a | 9.5979 (19) Å | [11][12] |
| b | 12.951 (3) Å | [11][12] |
| c | 22.457 (5) Å | [11][12] |
| Volume | 2791.3 (10) ų | [11] |
| Z (Molecules/unit cell) | 8 | [11] |
| Temperature | 153 K |[11] |
Synthesis and Mechanistic Considerations
The primary and most industrially relevant synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is achieved via a Friedel-Crafts acylation reaction.[1][13] This classic electrophilic aromatic substitution provides a direct method for forming the crucial carbon-carbon bond between the acyl group and the electron-rich ethoxybenzene ring. The overall process can be logically separated into two main stages.
Stage 1: Preparation of 5-Bromo-2-chlorobenzoyl Chloride
The precursor, 5-bromo-2-chlorobenzoic acid, is first converted to its more reactive acid chloride derivative.
-
Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a -Cl, which is an excellent leaving group, thereby activating the carbonyl carbon for electrophilic attack.
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.[10][13][14]
-
Process: The reaction is typically performed by refluxing the carboxylic acid with an excess of the chlorinating agent.[13] As the reaction proceeds, gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂ and HCl for oxalyl chloride) are evolved. The absence of a solvent can make this step more environmentally friendly.[13] After the reaction is complete, the excess chlorinating agent is removed by distillation, often under reduced pressure, to yield the crude acyl chloride.
Stage 2: Friedel-Crafts Acylation
This is the key bond-forming step where the two aromatic fragments are joined.
-
Mechanism: The reaction proceeds via the generation of a highly electrophilic acylium ion. The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[15] This electrophile is then attacked by the electron-rich π-system of phenetole. The ethoxy group (-OEt) is a strong activating, ortho-, para-director. Due to steric hindrance from the bulky acyl group, the para-substituted product, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is predominantly formed.[13]
-
Catalyst Choice & Challenges:
-
Aluminum Trichloride (AlCl₃): The traditional catalyst, AlCl₃, is highly effective but requires more than stoichiometric amounts because it complexes with the product ketone.[16] This leads to large volumes of acidic aqueous waste during workup, posing significant environmental challenges.[13] It can also promote the formation of ortho-isomer byproducts, which complicates purification.[13]
-
Ferric Chloride (FeCl₃) / Titanium Tetrachloride (TiCl₄): Milder Lewis acids like FeCl₃ and TiCl₄ have been used to improve selectivity and simplify reaction conditions.[4][14] A synthesis using TiCl₄ has been reported as part of a novel and efficient route to SGLT2 inhibitor building blocks.[14]
-
Supported Catalysts: To address the environmental concerns of traditional catalysts, methods using silica gel-loaded AlCl₃ have been developed. This approach improves selectivity, simplifies catalyst removal (via filtration), and significantly reduces aqueous waste.[13]
-
Experimental Protocol: Friedel-Crafts Acylation with AlCl₃
The following protocol is a representative example based on procedures described in the literature.[11][13] Note: This reaction must be conducted under strictly anhydrous conditions by trained personnel using appropriate personal protective equipment.
-
Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and a dry, non-protic solvent (e.g., dichloromethane). The suspension is cooled to 0-5 °C in an ice-salt bath.
-
Reagent Addition: A solution of 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in dry dichloromethane is added dropwise to the cooled AlCl₃ suspension while maintaining the internal temperature below 10 °C. The mixture is stirred for 15-20 minutes.
-
Nucleophile Addition: Phenetole (1.0 eq) is then added dropwise to the reaction mixture, again ensuring the temperature remains low.
-
Reaction Progression: The mixture is stirred at low temperature for 1-5 hours, with progress monitored by a suitable technique (e.g., TLC or HPLC).[4]
-
Workup (Quenching): The reaction is carefully quenched by slowly pouring the mixture into a flask containing crushed ice and water. This hydrolyzes the aluminum complexes and excess AlCl₃.
-
Extraction: The organic layer is separated. The aqueous layer is extracted multiple times with dichloromethane.
-
Washing & Drying: The combined organic extracts are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure on a rotary evaporator. The resulting crude solid is purified, typically by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/ethyl acetate/petroleum ether), to yield the pure product.[11][13]
Application in Pharmaceutical Synthesis
The primary application of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is as a Dapagliflozin impurity standard and intermediate.[][7][17] It serves as the foundational scaffold upon which the C-glucoside moiety of Dapagliflozin is constructed. The subsequent steps in the synthesis typically involve the reduction of the ketone and a series of reactions to attach and modify the glucose ring.
The presence of the bromine atom is strategic, allowing for further functionalization, such as a lithium-halogen exchange, to facilitate the coupling with the protected glucose derivative. The structural integrity and purity of this starting ketone are paramount, as any impurities can be carried through subsequent steps, complicating purification and potentially compromising the quality of the final API.[3]
Conclusion
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is more than a simple catalog chemical; it is a critical enabler in the production of a life-changing therapeutic agent. A deep understanding of its synthesis, particularly the nuances of the Friedel-Crafts acylation, allows chemists to optimize processes for higher yield, greater purity, and improved environmental sustainability. Its well-defined crystalline structure and physicochemical properties make it a reliable and consistent starting point for complex, multi-step pharmaceutical manufacturing. As drug development continues to advance, the role of high-quality, well-characterized intermediates like this will remain indispensable.
References
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Figure 1: Structure of 5-Bromo-2-chloro-4'-ethoxybenzophenone.
